molecular formula C13H18N4 B13297380 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13297380
M. Wt: 230.31 g/mol
InChI Key: VDJHHEPUGZPSTD-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(pyridin-3-ylmethyl)-1H-pyrazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl-3-(pyridin-3-ylmethyl)-1H-pyrazole
  • 5-tert-Butyl-1-(pyridin-2-ylmethyl)-1H-pyrazole
  • 5-tert-Butyl-1-(pyridin-4-ylmethyl)-1H-pyrazole

Uniqueness

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the pyridin-3-ylmethyl group provides opportunities for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

5-tert-butyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C13H18N4/c1-13(2,3)11-7-12(14)16-17(11)9-10-5-4-6-15-8-10/h4-8H,9H2,1-3H3,(H2,14,16)

InChI Key

VDJHHEPUGZPSTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1CC2=CN=CC=C2)N

Origin of Product

United States

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